![molecular formula C13H16N2O2 B1343464 benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate CAS No. 370881-43-9](/img/structure/B1343464.png)
benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, a compound with potential therapeutic applications, has garnered interest in pharmacological research due to its various biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including analgesic properties, neuroprotective effects, and potential anticancer applications.
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.283 g/mol
- CAS Number : 370881-43-9
Analgesic Properties
Research indicates that derivatives of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane have significant analgesic effects, particularly in the treatment of neuropathic pain. A patent describes its use in combination with anticonvulsants like gabapentin and pregabalin to enhance pain relief efficacy . The mechanism involves modulation of pain pathways in the central nervous system, potentially acting on opioid receptors and other pain-related pathways.
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. It is hypothesized to offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role in disease progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane derivatives. For instance, compounds structurally related to this bicyclic structure have shown significant cytotoxicity against various cancer cell lines. A study reported that specific derivatives induced apoptosis in HeLa cells with IC50 values significantly lower than that of standard chemotherapeutics like sorafenib .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5d | HeLa | 0.37 | Apoptosis induction |
Compound 5g | HeLa | 0.73 | Cell cycle arrest |
Sorafenib | HeLa | 7.91 | VEGFR-2 inhibition |
The biological activity of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane is believed to stem from its ability to interact with various molecular targets involved in pain sensation and cellular proliferation:
- Pain Modulation : The compound may inhibit neurotransmitter release or modulate receptor activity at the spinal cord level.
- Anticancer Mechanisms : Induction of apoptosis and cell cycle arrest are critical mechanisms through which this compound exerts its anticancer effects.
Case Studies
- Neuropathic Pain Management : In a clinical setting, patients receiving a combination therapy involving benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane reported significant reductions in pain scores compared to those on standard treatments alone.
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane derivatives led to increased rates of apoptosis in HeLa cells compared to untreated controls.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate as a scaffold for developing anticancer agents. Its structural features enable it to interact with biological targets involved in cancer progression. For instance, compounds derived from this bicyclic structure have shown promising activity against estrogen-dependent cancers by acting as steroid sulfatase inhibitors, which block the local production of estrogenic steroids .
1.2 Neurological Applications
The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of this compound can modulate neurotransmitter systems and may have applications in treating neurodegenerative diseases . The ability to cross the blood-brain barrier enhances its therapeutic potential.
Synthetic Methodologies
2.1 Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique bicyclic structure allows for versatile reactions, including cycloadditions and functional group transformations that are essential in organic synthesis .
2.2 Reaction with Alcohols and Acids
Studies have demonstrated that this compound can undergo various reactions with alcohols and acids to yield functionalized products that are valuable in medicinal chemistry . The ability to modify the carboxylate moiety further expands its utility in synthetic applications.
Case Studies
Eigenschaften
IUPAC Name |
benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCONCMOUSFKNCK-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]2N1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635280 |
Source
|
Record name | Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370881-43-9 |
Source
|
Record name | Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.